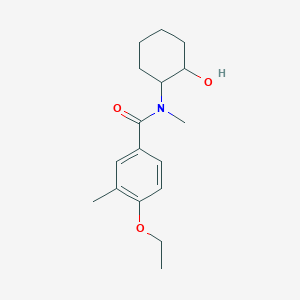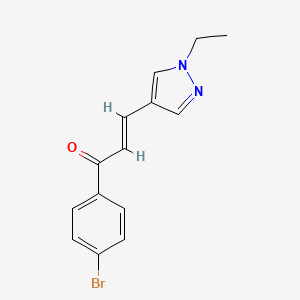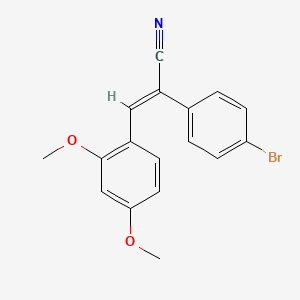![molecular formula C12H22N4O3S B5296930 N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, commonly known as DMS-10, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. DMS-10 is known to target specific enzymes and proteins that are involved in various biological processes, making it a promising candidate for the development of novel drugs.
作用機序
DMS-10 exerts its effects by targeting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMS-10 inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, DMS-10 prevents the growth and proliferation of cancer cells. In inflammation, DMS-10 inhibits the activity of the enzyme IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, DMS-10 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
DMS-10 has been shown to have various biochemical and physiological effects, depending on the specific biological process being targeted. For example, in cancer cells, DMS-10 inhibits cell division and induces cell death, leading to a reduction in tumor growth. In inflammation, DMS-10 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, DMS-10 protects neurons from damage and prevents the accumulation of toxic proteins, leading to a reduction in disease progression.
実験室実験の利点と制限
One advantage of using DMS-10 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific biological processes. Additionally, DMS-10 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DMS-10 is its potential toxicity, as it may inhibit other enzymes and proteins that are important for normal biological processes.
将来の方向性
There are several future directions for the use of DMS-10 in scientific research. One potential application is in the development of novel cancer therapies, as DMS-10 has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, as DMS-10 has been shown to reduce the production of inflammatory cytokines. Additionally, DMS-10 may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage and prevent the accumulation of toxic proteins. Further research is needed to fully understand the potential therapeutic applications of DMS-10.
合成法
The synthesis of DMS-10 involves a multi-step process that starts with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to produce ethyl 3,5-dimethyl-1H-pyrazole-1-acetate. This intermediate is then reacted with sodium hydride and N,N-dimethylsulfamide to produce DMS-10.
科学的研究の応用
DMS-10 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, DMS-10 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation, DMS-10 has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative diseases, DMS-10 has been shown to protect neurons from damage and prevent the accumulation of toxic proteins.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylsulfamoyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-9-8-10(2)16(14-9)11(3)12(17)13-6-7-20(18,19)15(4)5/h8,11H,6-7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBJZIBTXZSAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NCCS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)


![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
